molecular formula C6H4BClF4N2 B1594681 3-Chlorobenzenediazonium tetrafluoroborate CAS No. 456-39-3

3-Chlorobenzenediazonium tetrafluoroborate

Cat. No.: B1594681
CAS No.: 456-39-3
M. Wt: 226.37 g/mol
InChI Key: LCEJXKGRCHEHOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Chlorobenzenediazonium tetrafluoroborate plays a crucial role in the synthesis of various azo compounds. For instance, its reaction with 3-phenylaminocyclopent-2-en-1-one and other compounds leads to the formation of azo coupling products. These products exhibit unique structural characteristics, such as intramolecular hydrogen bonds and tautomeric equilibrium. These structural properties have implications for their reactivity and potential applications in material science and organic chemistry.


Molecular Structure Analysis

The molecular formula of this compound is C6H4BClF4N2 . The molecular weight is 226.367 .


Chemical Reactions Analysis

Dediazoniation studies of this compound reveal its role in complex decomposition processes. The products of its decomposition in weakly alkaline aqueous solutions include a range of low molecular weight compounds. These findings contribute to our understanding of reaction mechanisms and product distributions influenced by environmental factors like oxygen concentration.

Scientific Research Applications

Synthesis and Structure of Azo Compounds

3-Chlorobenzenediazonium tetrafluoroborate plays a crucial role in the synthesis of various azo compounds. For instance, its reaction with 3-phenylaminocyclopent-2-en-1-one and other compounds leads to the formation of azo coupling products, which exhibit unique structural characteristics, such as intramolecular hydrogen bonds and tautomeric equilibrium. These structural properties have implications for their reactivity and potential applications in material science and organic chemistry (Šimůnek et al., 2007).

Dediazoniation Reactions

Dediazoniation studies of this compound reveal its role in complex decomposition processes. The products of its decomposition in weakly alkaline aqueous solutions include a range of low molecular weight compounds. These findings contribute to our understanding of reaction mechanisms and product distributions influenced by environmental factors like oxygen concentration (Besse, Schwarz, & Zollinger, 1981).

Kinetics of Dediazoniation

In studies involving the kinetics of dediazoniation, this compound demonstrated unique behavior in different solvent environments. The research contributes to a deeper understanding of reaction rates and equilibriums, which are essential in designing efficient synthetic processes in organic chemistry (Nakazumi, Szele, & Zollinger, 1981).

Thermolysis in Solid State

Investigations into the thermolysis of benzenediazonium tetrafluoroborate, which is closely related to this compound, provide insights into the decomposition mechanisms at high temperatures. This research is significant for understanding thermal stability and reaction pathways of diazonium compounds in the solid state, which is relevant for various industrial applications (Koval’chuk et al., 2006).

Reactions with Alkenes

Studies on the reactions of arenediazonium tetrafluoroborates with alkenes, including 3-chloro-2-methylpropene, demonstrate the versatility of these compounds in organic synthesis. Such reactions are crucial in creating a range of organic compounds with potential applications in pharmaceuticals and materials science (Gorbovoi, Tulaidan, & Grishchuk, 2008).

Palladium-Catalyzed Reactions

The use of this compound in palladium-catalyzed reactions illustrates its role in complex organic syntheses. These types of reactions are pivotal in constructing molecules with specific structural features, essential in drug development and materials chemistry (Stokes et al., 2014).

Mechanism of Action

The diazotization reaction is exothermic, and the diazonium intermediates are extremely unstable, which may lead to undesired coupling products and decomposition in large-scale batch processes with insufficient mixing and thermal transportation .

Properties

IUPAC Name

3-chlorobenzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN2.BF4/c7-5-2-1-3-6(4-5)9-8;2-1(3,4)5/h1-4H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEJXKGRCHEHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=CC(=C1)Cl)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883385
Record name Benzenediazonium, 3-chloro-, tetrafluoroborate(1-) (1:1)
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Molecular Weight

226.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

456-39-3
Record name Benzenediazonium, 3-chloro-, tetrafluoroborate(1-) (1:1)
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Record name Benzenediazonium, 3-chloro-, tetrafluoroborate(1-) (1:1)
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Record name Benzenediazonium, 3-chloro-, tetrafluoroborate(1-) (1:1)
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Record name Benzenediazonium, 3-chloro-, tetrafluoroborate(1-) (1:1)
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Record name 3-chlorobenzenediazonium tetrafluoroborate
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Synthesis routes and methods I

Procedure details

3-Chloroaniline (2.0 g) was dissolved in a mixed solvent of water (30 ml) and concentrated hydrochloric acid (3.5 ml), and sodium nitrite (1.30 g) was added under ice cooling to stir the mixture for 10 minutes. After concentrated hydrochloric acid (5.3 ml) and sodium tetrafluoroborate (6.90 g) were added to the reaction mixture to stir the mixture for 30 minutes under ice cooling, precipitate was collected by filtration and washed with water, methanol and diethyl ether to obtain the title compound (2.63 g). This compound was used in the next reaction as it was.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
5.3 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Chloroaniline (2.0 g) was dissolved in a solvent mixture of water (30 mL) and concentrated HCl (3.5 mL), and sodium nitrite (1.30 g) was added thereto under ice cooling, followed by stirring for 10 minutes. To the resultant mixture were added concentrated HCl (5.3 mL) and sodium tetrafluoroborate (6.90 g), followed by stirring for 30 minutes under ice cooling. The precipitate was collected by filtration, and was washed with water, methanol, and diethyl ether, to thereby give the title compound (2.63 g). The compound was directly used for the next reaction.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
5.3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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